molecular formula C9H11N3 B8475643 N-isopropyl-6-ethynylpyridazin-3-amine

N-isopropyl-6-ethynylpyridazin-3-amine

Cat. No.: B8475643
M. Wt: 161.20 g/mol
InChI Key: KTZIRRFALADAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropyl-6-ethynylpyridazin-3-amine is a pyridazine derivative characterized by an ethynyl (-C≡CH) group at the 6-position and an isopropylamine (-NHCH(CH₃)₂) substituent at the 3-position. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and steric properties.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

6-ethynyl-N-propan-2-ylpyridazin-3-amine

InChI

InChI=1S/C9H11N3/c1-4-8-5-6-9(12-11-8)10-7(2)3/h1,5-7H,2-3H3,(H,10,12)

InChI Key

KTZIRRFALADAQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NN=C(C=C1)C#C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following compounds share the pyridazine core but differ in substituents, enabling a comparative assessment of functional group effects:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 6) Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-Isopropyl-6-ethynylpyridazin-3-amine Ethynyl (-C≡CH) Isopropylamine (-NHCH(CH₃)₂) C₉H₁₁N₃* ~161.2* High reactivity (ethynyl); steric hindrance (isopropyl)
6-Chloro-N-propylpyridazin-3-amine Chloro (-Cl) Propylamine (-NHCH₂CH₂CH₃) C₇H₁₀ClN₃ 171.63 Electron-withdrawing Cl; moderate solubility
6-Chloro-N,N-dipropylpyridazin-3-amine Chloro (-Cl) Dipropylamine (-N(CH₂CH₂CH₃)₂) C₁₀H₁₆ClN₃ 213.70 Increased lipophilicity; potential CNS activity
6-Chloro-N-(cyclohexylmethyl)pyridazin-3-amine Chloro (-Cl) Cyclohexylmethylamine (-NHCH₂C₆H₁₁) C₁₂H₁₈ClN₃ 253.74 Enhanced steric bulk; possible kinase inhibition

*Theoretical values for this compound are calculated based on structural analogs.

Electronic and Steric Implications

  • Electron-Withdrawing Effects: Chloro substituents reduce electron density on the pyridazine ring, stabilizing intermediates in electrophilic substitutions. Ethynyl groups, while mildly electron-withdrawing, prioritize reactivity over stabilization.
  • Solubility: The isopropyl group in the target compound likely reduces water solubility compared to propylamine analogs but improves organic phase partitioning.

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